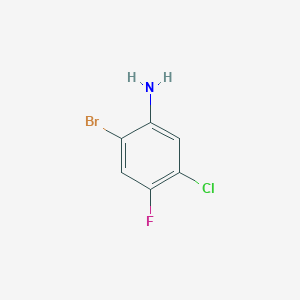

2-Bromo-5-chloro-4-fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-chloro-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKQNJJCNWUOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465454 | |

| Record name | 2-Bromo-5-chloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85462-59-5 | |

| Record name | 2-Bromo-5-chloro-4-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85462-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-chloro-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-5-chloro-4-fluoroaniline, a halogenated aromatic compound with significant potential as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document consolidates available data on its structure, properties, synthesis, reactivity, and safety to support research and development activities.

Chemical Identity and Physical Properties

This compound, with the CAS number 85462-59-5, is a polysubstituted aniline.[1] Its chemical structure and key identifiers are summarized below. While experimental data on its physical properties are limited, computed values provide useful estimates.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 85462-59-5 | PubChem[1] |

| Molecular Formula | C₆H₄BrClFN | PubChem[1] |

| Molecular Weight | 224.46 g/mol | PubChem[1] |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)F)Br)N | PubChem[1] |

| InChI Key | QNKQNJJCNWUOHC-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

Note: XLogP3, Topological Polar Surface Area, and Heavy Atom Count are computed properties.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following is a summary of available spectral information.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) = 4.14 (2H, NH₂), 6.40-6.44 (1H, Ph), 6.45-6.66 (1H, Ph), 7.38-7.42 (1H, Ph) | CN112110824A[2] |

Synthesis of this compound

A multi-step synthesis for this compound starting from 4-fluoroaniline has been reported.[2] The overall synthetic pathway is illustrated below.

Experimental Protocol (Based on CN112110824A)

Step 1: Synthesis of 4-Fluoroacetanilide

-

4-Fluoroaniline is reacted with an acylating agent such as acetic anhydride in a suitable solvent (e.g., toluene). The reaction is typically carried out at a controlled temperature, for instance, between 10-25 °C during the addition of the acylating agent.[2]

Step 2: Synthesis of 2-Nitro-4-fluoroacetanilide

-

4-Fluoroacetanilide is subjected to nitration using a mixture of concentrated sulfuric acid and fuming nitric acid in a solvent to yield 2-nitro-4-fluoroacetanilide.[2]

Step 3: Synthesis of 2-Bromo-5-fluoronitrobenzene

-

2-Nitro-4-fluoroacetanilide and sodium nitrite are added dropwise to a brominating agent under acidic conditions. This step results in the replacement of the acetamido group with a bromine atom to form 2-bromo-5-fluoronitrobenzene.[2]

Step 4: Synthesis of 2-Bromo-5-fluoroaniline

-

2-Bromo-5-fluoronitrobenzene is reduced to the corresponding aniline. A common method involves using iron powder in the presence of acetic acid.[2] In a typical procedure, water, iron powder, and acetic acid are heated to 80-85 °C. A solution of 2-bromo-5-fluoronitrobenzene in ethanol is then added dropwise, and the reaction is maintained at this temperature for several hours.[2] After the reaction is complete, the mixture is worked up, which may involve distillation to remove the solvent, followed by pH adjustment and extraction with an organic solvent like toluene. The final product can be obtained after drying and removal of the solvent.[2] The reported yield is 96.9% with an HPLC purity of 99.2%.[2]

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the electron-donating amino group and the electron-withdrawing halogen substituents on the aromatic ring. Halogenated anilines are versatile intermediates in organic synthesis, particularly in cross-coupling reactions.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F.[3] This is attributed to the carbon-halogen bond strength, with the weaker C-I and C-Br bonds being more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step.[3]

Given the presence of both bromine and chlorine atoms in this compound, selective cross-coupling reactions at the more reactive C-Br bond are anticipated to be feasible under carefully controlled conditions. The amino group can also participate in various reactions, such as diazotization followed by substitution, or N-alkylation and N-acylation. The electron-withdrawing nature of the halogens will decrease the nucleophilicity of the amino group compared to aniline itself.

Recent studies on the halogenation of anilines indicate that they can undergo further reactions such as ring chlorination and hydroxylation, potentially leading to the formation of benzoquinone imines and ring-cleavage products under certain oxidative conditions.[4][5]

Safety and Handling

General Hazards:

-

Halogenated anilines are often harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[6][7]

-

Inhalation of dust or vapors may cause respiratory irritation.[6][7][8]

-

Prolonged or repeated exposure may have adverse effects.

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6][7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][7][8]

-

Wash hands thoroughly after handling.[8]

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.[8]

-

In case of eye contact: Rinse cautiously with water for several minutes.[8]

-

If inhaled: Move the person into fresh air.[8]

-

If swallowed: Rinse mouth with water.[8]

-

In all cases of exposure, seek medical attention.[8]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[8]

For detailed and specific safety information, it is highly recommended to obtain a substance-specific MSDS from the supplier.

References

- 1. 2-Bromo-5-chloro-4-fluorobenzenamine | C6H4BrClFN | CID 11424638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Bromo-4-chloro-6-fluoroaniline - Safety Data Sheet [chemicalbook.com]

The Elucidation of 2-Bromo-5-chloro-4-fluoroaniline: A Technical Overview

For Immediate Release

Shanghai, China – December 24, 2025 – This technical whitepaper serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the structural elucidation of 2-Bromo-5-chloro-4-fluoroaniline. The document outlines the key identifiers, physicochemical properties, and a plausible synthetic pathway for this compound, alongside a detailed analysis of its expected spectroscopic characteristics. Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage data from structurally similar compounds to provide a robust framework for its characterization.

Compound Identification and Properties

This compound is a halogenated aromatic amine with significant potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its precise structure and properties are foundational for its application in research and development.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 85462-59-5 | [1] |

| Molecular Formula | C₆H₄BrClFN | [1] |

| Molecular Weight | 224.46 g/mol | [1] |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)F)Br)N | [1] |

| InChI Key | QNKQNJJCNWUOHC-UHFFFAOYSA-N | [1] |

Predicted Spectroscopic Data for Structure Elucidation

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. Additionally, a broad signal corresponding to the amine (-NH₂) protons will be present.

-

H-3: This proton is expected to appear as a doublet, coupled to the adjacent fluorine atom.

-

H-6: This proton will likely appear as a doublet, also coupled to the fluorine atom, though with a smaller coupling constant than H-3.

-

-NH₂: The chemical shift of the amine protons can vary depending on the solvent and concentration and will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework of the molecule. Due to the presence of fluorine, carbon signals will exhibit C-F coupling.

-

C-1 (C-NH₂): The carbon attached to the amine group.

-

C-2 (C-Br): The carbon bearing the bromine atom.

-

C-3 (C-H): This carbon will show a large one-bond C-F coupling constant.

-

C-4 (C-F): The carbon directly attached to the fluorine atom will show a very large C-F coupling constant.

-

C-5 (C-Cl): The carbon atom bonded to chlorine.

-

C-6 (C-H): This carbon will exhibit a smaller C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands typical for a substituted aniline.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H | 3300-3500 | Symmetric & Asymmetric Stretch |

| C-H (aromatic) | 3000-3100 | Stretch |

| C=C (aromatic) | 1500-1600 | Stretch |

| C-N | 1250-1350 | Stretch |

| C-F | 1000-1400 | Stretch |

| C-Cl | 600-800 | Stretch |

| C-Br | 500-600 | Stretch |

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1) and chlorine (³⁵Cl and ³⁷Cl are roughly 3:1), the molecular ion region will exhibit a characteristic pattern of peaks.

Proposed Synthesis and Characterization Workflow

A plausible synthetic route for this compound can be inferred from methods used for structurally related compounds. A general workflow for its synthesis and subsequent structure elucidation is presented below.

Experimental Protocols

While a specific protocol for the target molecule is not available, the following is a general procedure for the bromination of a related aniline, which can be adapted.

Synthesis of 2-Bromo-4-fluoroaniline from 4-fluoroaniline:

-

To a solution of 4-fluoroaniline in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at room temperature.[2]

-

Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 2-bromo-4-fluoroaniline.[2]

Instrumentation for Characterization:

-

NMR spectra would be recorded on a 400 MHz or higher spectrometer using CDCl₃ or DMSO-d₆ as a solvent.

-

IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Mass spectra would be acquired on a mass spectrometer, likely using electron ionization (EI).

Logical Framework for Spectroscopic Data Interpretation

The definitive identification of this compound from its spectroscopic data follows a logical progression.

This technical guide provides a foundational understanding for the structural elucidation of this compound. Researchers can use this information to guide the synthesis and characterization of this important chemical intermediate.

References

In-Depth Technical Guide to 2-Bromo-5-chloro-4-fluoroaniline (CAS: 85462-59-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-chloro-4-fluoroaniline, a halogenated aniline derivative of significant interest in synthetic organic chemistry and drug discovery. This document consolidates critical data on its physicochemical properties, synthesis, spectral characterization, and safety protocols to support its application in research and development.

Core Physicochemical Properties

This compound is a polysubstituted aniline with the molecular formula C₆H₄BrClFN. Its structure incorporates bromine, chlorine, and fluorine atoms, which impart unique chemical reactivity and make it a valuable building block for more complex molecules. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 85462-59-5 | N/A |

| Molecular Formula | C₆H₄BrClFN | [1][2][3] |

| Molecular Weight | 224.46 g/mol | [1][2][3] |

| Boiling Point | 272.5°C at 760 mmHg | [1] |

| Physical Form | Solid-Powder | |

| Storage Temperature | Ambient Temperature |

Synthesis and Experimental Protocols

The synthesis of substituted anilines like this compound typically involves multi-step reaction sequences. While a specific experimental protocol for this exact molecule is not detailed in the available literature, a general and adaptable synthetic strategy can be inferred from the preparation of structurally similar compounds. A common approach involves the electrophilic bromination of a corresponding halogenated fluoroaniline.

A plausible synthetic pathway could start from 4-fluoro-3-chloroaniline. The amino group would first be protected, for example, through acetylation with acetic anhydride, to direct the subsequent bromination and prevent side reactions. The resulting acetanilide would then undergo electrophilic bromination to introduce the bromine atom at the ortho position to the amino group. Finally, deprotection of the acetyl group would yield the target molecule, this compound.

Alternatively, a synthesis could commence from a nitrated precursor, followed by reduction of the nitro group to an amine. For instance, a suitably substituted nitrobenzene could be brominated and subsequently reduced to the desired aniline.

A representative experimental protocol for a related compound, the synthesis of 2-bromo-4-fluoroaniline from 4-fluoroaniline, is described as follows and could be adapted by a skilled chemist.[4]

Experimental Protocol: Synthesis of 2-Bromo-4-fluoroaniline (for adaptation)

-

Reaction Setup: In a two-necked flask equipped with a stirring device, dissolve 4-fluoroaniline (1 equivalent) in distilled N,N-dimethylformamide (DMF).

-

Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1.1 equivalents) in DMF dropwise to the stirred solution.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Work-up: Upon completion, quench the reaction and extract the product with a suitable organic solvent, such as dichloromethane.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to obtain the pure 2-bromo-4-fluoroaniline.[4]

The following diagram illustrates a potential synthetic workflow for this compound.

Applications in Drug Discovery and Development

Halogenated anilines are a crucial class of intermediates in the pharmaceutical industry. The presence of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.

While specific drugs synthesized directly from this compound are not prominently documented in the searched literature, its structural motifs are found in various biologically active compounds. For instance, the related compound 2-Bromo-4-chloro-6-fluoroaniline has been utilized as a precursor in the synthesis of orally bioavailable bradykinin B1 receptor antagonists, which have potential applications in pain and inflammation management.[5] This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutics, particularly as kinase inhibitors or agents targeting the central nervous system.[5]

The following diagram illustrates the potential role of this compound as a building block in a drug discovery pipeline.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While raw spectral data is not provided, typical spectral characteristics for similar compounds can be inferred.

¹H NMR: The proton NMR spectrum of anilines is characterized by signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the halogen substituents.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are also affected by the attached halogens.

IR Spectroscopy: The infrared spectrum of anilines typically shows characteristic absorption bands for the N-H stretching vibrations of the amino group, as well as bands corresponding to the aromatic ring.

Mass Spectrometry: Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for confirming the molecular weight and elemental composition.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on the available Safety Data Sheet (SDS) for this compound, the following hazards and handling recommendations are provided.[6]

Hazard Identification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

Precautionary Statements:

-

P264: Wash hands and any exposed skin thoroughly after handling.[6]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[6]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Handling and Storage:

-

Avoid contact with skin and eyes.[6]

-

Avoid inhalation of vapor or mist.[6]

-

Keep the container tightly closed in a dry and well-ventilated place.[6]

The following diagram outlines the general safety workflow for handling this chemical.

References

- 1. CAS 85462-59-5 | this compound - Synblock [synblock.com]

- 2. This compound [oakwoodchemical.com]

- 3. 2-Bromo-5-chloro-4-fluorobenzenamine | C6H4BrClFN | CID 11424638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. Buy 2-Bromo-4-chloro-6-fluoroaniline | 195191-47-0 [smolecule.com]

- 6. 2-Bromo-4-chloro-6-fluoroaniline - Safety Data Sheet [chemicalbook.com]

2-Bromo-5-chloro-4-fluoroaniline molecular weight

An In-depth Technical Guide to the Molecular Weight of 2-Bromo-5-chloro-4-fluoroaniline

This technical guide provides a comprehensive overview of the molecular weight of this compound, targeting researchers, scientists, and professionals in drug development. The document details the calculation of its molecular weight, outlines experimental protocols for its determination, and presents data in a structured format for clarity and ease of comparison.

Molecular Weight Determination

The molecular weight of a compound is a fundamental chemical property, essential for stoichiometric calculations, substance quantification, and analytical characterization. It is determined by the sum of the atomic weights of its constituent atoms.

Molecular Formula

The molecular formula for this compound has been identified as C₆H₄BrClFN.[1][2][3] This formula indicates that each molecule is composed of:

-

6 Carbon (C) atoms

-

4 Hydrogen (H) atoms

-

1 Bromine (Br) atom

-

1 Chlorine (Cl) atom

-

1 Fluorine (F) atom

-

1 Nitrogen (N) atom

Calculation of Molecular Weight

The molecular weight is calculated by multiplying the number of atoms of each element by its standard atomic weight and summing the results. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).

The calculated molecular weight of this compound is approximately 224.46 g/mol .[1][3][4]

Data Presentation: Atomic and Molecular Weights

The following table summarizes the atomic weights of the constituent elements and the calculated molecular weight of this compound.

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 6 | 12.011[5][6] | 72.066 |

| Hydrogen | H | 4 | 1.008[7][8][9] | 4.032 |

| Bromine | Br | 1 | 79.904[10][11][12] | 79.904 |

| Chlorine | Cl | 1 | 35.453[13][14][15] | 35.453 |

| Fluorine | F | 1 | 18.998[16][17][18] | 18.998 |

| Nitrogen | N | 1 | 14.007[19][20][21] | 14.007 |

| Total | C₆H₄BrClFN | 224.460 |

Experimental Protocols for Molecular Weight Verification

While the theoretical molecular weight is calculated from the molecular formula, it is crucial to verify this value experimentally. The primary techniques employed for this purpose are Mass Spectrometry and Elemental Analysis.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact mass of the molecule (monoisotopic mass) and information about its isotopic distribution.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a suitable volatile solvent.

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate method, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion provides the experimental molecular weight. The characteristic isotopic pattern of bromine (⁵¹% ⁷⁹Br, ⁴⁹% ⁸¹Br) and chlorine (⁷⁶% ³⁵Cl, ²⁴% ³⁷Cl) serves as a key confirmation of the compound's identity.[10]

Elemental Analysis

Elemental analysis determines the percentage composition of the individual elements (C, H, N, etc.) in a compound. This data is used to derive the empirical formula, which can then be compared to the molecular formula to confirm the molecular weight.

Methodology:

-

Combustion: A precisely weighed sample of the compound is combusted in a furnace with an excess of oxygen.

-

Gas Separation: The combustion products (CO₂, H₂O, N₂) are passed through a series of columns that separate them.

-

Detection: The amount of each gas is measured by a thermal conductivity detector.

-

Calculation: The mass percentages of Carbon, Hydrogen, and Nitrogen are calculated from the amounts of CO₂, H₂O, and N₂ produced. Halogens (Br, Cl, F) are determined by separate methods, such as ion chromatography after combustion and absorption.

-

Formula Determination: The resulting percentage composition is used to calculate the empirical formula. The molecular weight is then confirmed by ensuring the empirical formula weight is a simple integer multiple of the mass spectrometry result.

Visualization of Workflow

The following diagrams illustrate the logical workflow for determining the molecular weight of a chemical compound.

Caption: Workflow for Molecular Weight Determination.

The diagram above illustrates the parallel processes of theoretical calculation and experimental verification used to determine the molecular weight of this compound. The theoretical path relies on the known molecular formula and standard atomic weights, while the experimental path uses analytical techniques like mass spectrometry and elemental analysis to validate the calculated value.

References

- 1. 2-Bromo-4-chloro-5-fluoroaniline | C6H4BrClFN | CID 50998079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Bromo-5-chloro-4-fluorobenzenamine | C6H4BrClFN | CID 11424638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-5-chloro-2-fluoroaniline | C6H4BrClFN | CID 14129196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. byjus.com [byjus.com]

- 7. quora.com [quora.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Bromine - Wikipedia [en.wikipedia.org]

- 11. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. quora.com [quora.com]

- 15. Chlorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 17. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 18. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 21. Nitrogen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis Precursors of 2-Bromo-5-chloro-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis precursors and methodologies for obtaining 2-Bromo-5-chloro-4-fluoroaniline, a key intermediate in the development of various pharmaceuticals. This document details the most plausible synthetic routes, experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is a halogenated aromatic amine with significant potential as a building block in medicinal chemistry. Its specific substitution pattern allows for the creation of complex molecular architectures, making it a valuable precursor in the synthesis of novel therapeutic agents. The efficient synthesis of this compound is crucial for advancing drug discovery and development programs. This guide focuses on a two-step synthetic pathway, beginning with the synthesis of the key precursor, 3-chloro-4-fluoroaniline, followed by its regioselective bromination.

Synthetic Pathway Overview

The most logical and well-documented approach to synthesizing this compound involves a two-step process:

-

Synthesis of 3-Chloro-4-fluoroaniline: This intermediate is most efficiently prepared via the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.

-

Regioselective Bromination: The subsequent bromination of 3-chloro-4-fluoroaniline at the ortho-position relative to the amine group yields the final product.

The overall synthetic scheme is presented below.

Precursor Synthesis: 3-Chloro-4-fluoroaniline

The primary precursor for the final product is 3-chloro-4-fluoroaniline. Its synthesis is well-established and can be achieved with high yield and purity.

Synthesis of 3-chloro-4-fluoronitrobenzene

The starting material for the synthesis of 3-chloro-4-fluoroaniline is 3-chloro-4-fluoronitrobenzene. This compound can be synthesized via two main routes:

-

Fluorination of 3,4-dichloronitrobenzene: This is a common industrial method involving nucleophilic aromatic substitution.

-

Chlorination of 4-fluoronitrobenzene: This route involves the direct chlorination of 4-fluoronitrobenzene.

Table 1: Comparative Data for 3-chloro-4-fluoronitrobenzene Synthesis

| Starting Material | Reagents & Conditions | Yield | Purity | Reference |

| 3,4-dichloronitrobenzene | Potassium fluoride, DMSO, reflux | 86% | Not specified | [1] |

| 2-fluoronitrobenzene | N-chlorosuccinimide, 10% H2SO4, I2 (catalyst), room temp. | 65% | Not specified | [1] |

Reduction of 3-chloro-4-fluoronitrobenzene

The most prevalent method for synthesizing 3-Chloro-4-fluoroaniline is the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.[2][3] This method is favored for its high conversion rates and selectivity.[3] Alternative methods, such as reduction with iron powder in an acidic medium, are also possible but are less environmentally friendly.[3]

Table 2: Comparative Data for 3-Chloro-4-fluoroaniline Synthesis via Catalytic Hydrogenation

| Catalyst | Typical Loading | Substrate:Catalyst Ratio (w/w) | Temperature (°C) | Hydrogen Pressure (MPa) | Yield | Purity | Reference |

| 1% Pt/C | 1% | 200:1 to 400:1 | 50-100 | 0.1-5 | >94% | >99.5% | [4] |

| 10% Pd/C | 10% | ~20:1 | Room Temperature | Atmospheric | ~90% | 99.5% | [5] |

| Raney Nickel | Slurry in solvent | Variable | 80 | 3.45 (500 psi) | Not specified | Not specified | [6] |

Experimental Protocol: Catalytic Hydrogenation using 1% Pt/C

This protocol is based on a patented industrial process and offers high yield and purity.[4]

Materials:

-

3-chloro-4-fluoronitrobenzene

-

1% Platinum on carbon (Pt/C) catalyst

-

High-purity hydrogen gas

-

High-purity nitrogen gas

Equipment:

-

High-pressure reactor (autoclave) with magnetic stirrer, gas inlet, pressure gauge, and temperature controller

-

Filtration apparatus

-

Distillation or recrystallization setup

Procedure:

-

Charge the autoclave with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst. The mass ratio of the nitro compound to the catalyst should be between 200:1 and 400:1.[4]

-

Seal the reactor and purge three times with high-purity nitrogen to remove oxygen.

-

Purge the reactor three times with hydrogen gas.

-

Pressurize the reactor with hydrogen to 0.8 MPa.[4]

-

Heat the reactor to 80°C and begin vigorous stirring.[4]

-

Maintain the reaction for 5 hours, monitoring the progress by TLC or HPLC.[4]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture while hot to remove the catalyst.

-

The crude product can be purified by distillation or rectification to yield 3-chloro-4-fluoroaniline.

Final Step: Regioselective Bromination

The final step in the synthesis is the regioselective bromination of 3-chloro-4-fluoroaniline to yield this compound. The directing effects of the substituents on the aniline ring are crucial for achieving the desired isomer. The amino group is a strong activating group and is ortho-, para-directing. The para-position is blocked by the fluorine atom, which strongly favors bromination at the ortho-positions. Of the two ortho-positions, the one between the amino and chloro groups is less sterically hindered.

A highly effective method for the ortho-bromination of anilines where the para-position is blocked is the use of N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][5]

Experimental Protocol: Bromination using N-Bromosuccinimide

This protocol is adapted from the synthesis of the closely related compound, 2-bromo-4-fluoroaniline.[2]

Materials:

-

3-chloro-4-fluoroaniline

-

N-bromosuccinimide (NBS)

-

N,N-dimethylformamide (DMF), distilled

-

Dichloromethane (CH2Cl2)

-

Ethyl acetate

-

n-Hexane

Equipment:

-

Two-necked flask with a stirring device and a dropping funnel

-

Standard laboratory glassware for extraction and chromatography

Procedure:

-

In a two-necked flask, dissolve 3-chloro-4-fluoroaniline (1.0 equivalent) in distilled DMF.

-

In a separate flask, dissolve N-bromosuccinimide (1.1 equivalents) in DMF.

-

Slowly add the NBS solution dropwise to the stirred solution of 3-chloro-4-fluoroaniline at room temperature.

-

Monitor the reaction to completion using TLC.

-

Once the reaction is complete, quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an eluent mixture of ethyl acetate and n-hexane to afford this compound.

Conclusion

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available precursors. The synthesis of the key intermediate, 3-chloro-4-fluoroaniline, via catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene is a high-yielding and pure method. The subsequent regioselective bromination using N-bromosuccinimide in DMF is a reliable method for introducing the bromine atom at the desired position. The detailed protocols and quantitative data provided in this guide should serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. Regioselective one-pot bromination of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

Spectroscopic Profile of 2-Bromo-5-chloro-4-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Bromo-5-chloro-4-fluoroaniline, a valuable building block in medicinal chemistry and materials science. This document presents available spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—in a structured format, alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.5 | Doublet | Aromatic H |

| ~7.2 | Doublet | Aromatic H |

| ~4.0 | Broad Singlet | -NH₂ |

Note: Predicted chemical shifts can vary from experimental values based on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~150 (d, J ≈ 240 Hz) | C-F |

| ~140 | C-NH₂ |

| ~125 (d, J ≈ 15 Hz) | C-Cl |

| ~120 (d, J ≈ 5 Hz) | Aromatic CH |

| ~118 | Aromatic CH |

| ~110 (d, J ≈ 20 Hz) | C-Br |

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling. The coupling constant (J) is a key identifier.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium | N-H stretch (asymmetric) |

| 3300-3400 | Medium | N-H stretch (symmetric) |

| 1600-1650 | Medium-Strong | N-H bend |

| 1450-1550 | Strong | Aromatic C=C stretch |

| 1200-1300 | Strong | C-N stretch |

| 1000-1100 | Strong | C-F stretch |

| 700-800 | Strong | C-Cl stretch |

| 600-700 | Medium | C-Br stretch |

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of peaks unique to the molecule's overall structure.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| 223/225/227 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) |

| 144/146 | Medium | [M - Br]⁺ |

| 119 | Medium | [M - Br - Cl]⁺ |

Note: The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion and fragments containing these halogens.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are generalized for a compound like this compound and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: CDCl₃ (referenced at 7.26 ppm) or DMSO-d₆ (referenced at 2.50 ppm).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Solvent: CDCl₃ (referenced at 77.16 ppm) or DMSO-d₆ (referenced at 39.52 ppm).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium.

-

GC Column: A standard non-polar column (e.g., HP-5MS).

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel or synthesized compound such as this compound.

Caption: Workflow for Spectroscopic Characterization.

Solubility Profile of 2-Bromo-5-chloro-4-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-chloro-4-fluoroaniline, a substituted aniline derivative relevant in various fields of chemical synthesis and pharmaceutical development. Understanding the solubility of this compound in different organic solvents is crucial for reaction optimization, purification processes, and formulation development. This document outlines its predicted solubility, details a standard experimental protocol for precise measurement, and provides a visual workflow for this determination.

Predicted Solubility Profile of this compound

Disclaimer: The following table presents a predicted qualitative solubility profile. This information is intended for preliminary assessment and should be confirmed by experimental determination for any critical application.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The -OH group can hydrogen bond with the amine, and the alkyl chain is short. Similar amines show good solubility in lower aliphatic alcohols.[2][3] |

| Ethanol | Soluble | Similar to methanol, ethanol can act as both a hydrogen bond donor and acceptor. | |

| Water | Sparingly Soluble | The large, hydrophobic aromatic ring counteracts the hydrogen bonding potential of the amine group, leading to low aqueous solubility.[2][4][5] | |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group can interact with the solute, and its overall polarity is suitable for dissolving moderately polar compounds.[4] |

| Acetonitrile | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A powerful, highly polar aprotic solvent known for its ability to dissolve many poorly soluble compounds. | |

| N,N-Dimethylformamide (DMF) | Very Soluble | Another highly polar aprotic solvent with strong solvating capabilities for aromatic compounds. | |

| Nonpolar | Toluene | Soluble | The aromatic nature of toluene is highly compatible with the phenyl ring of the aniline derivative.[1] |

| Hexane | Sparingly Soluble | As a nonpolar aliphatic solvent, hexane is less effective at solvating the polar amine group and the halogen-substituted ring compared to aromatic or polar solvents. | |

| Diethyl Ether | Soluble | Ether is a common organic solvent with a slight polarity that effectively dissolves many aromatic compounds.[2][3] | |

| Chlorinated | Dichloromethane (DCM) | Very Soluble | A versatile solvent that can dissolve a wide range of organic compounds, including those with moderate polarity. |

| Chloroform | Soluble | Similar in properties to DCM, though some amines can be incompatible with chloroform.[5] |

Experimental Protocol for Solubility Determination

To obtain accurate, quantitative solubility data, the isothermal shake-flask method followed by gravimetric analysis is a reliable and widely used technique.[6][7][8] This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solid.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent (high purity)

-

Analytical balance (± 0.1 mg sensitivity)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated thermometer

-

Glass vials with airtight caps (e.g., 20 mL scintillation vials)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and syringes

-

Pre-weighed evaporating dishes or watch glasses[9]

-

Drying oven

Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[9]

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in the thermostatic shaker set to the desired constant temperature (e.g., 25 °C ± 0.1 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.[6]

-

Phase Separation: After equilibration, stop the agitation and let the vial stand undisturbed in the thermostat for several hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a syringe. To avoid drawing any solid particles, ensure the syringe tip is well above the settled solid. Immediately pass the solution through a syringe filter into a pre-weighed, dry evaporating dish.[6][9]

-

Mass Determination of Saturated Solution: Record the total mass of the evaporating dish containing the filtered saturated solution.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute (e.g., 60-80 °C). The evaporation should be carried out in a fume hood.

-

Drying to Constant Mass: After the solvent has evaporated, continue to dry the dish in the oven until a constant mass is achieved. This is confirmed by cooling the dish in a desiccator and weighing it periodically until two consecutive weighings are within an acceptable tolerance (e.g., ± 0.2 mg).[6][9]

-

Calculations:

-

Mass of the empty evaporating dish = M_dish

-

Mass of the dish + saturated solution = M_solution

-

Mass of the dish + dry solute = M_solute

-

Mass of dissolved solute = M_solute - M_dish

-

Mass of solvent = M_solution - M_solute

-

Solubility is typically expressed in g/100 g of solvent or g/100 mL of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining solubility.

Caption: Workflow for the isothermal saturation method.

References

- 1. quora.com [quora.com]

- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 3. byjus.com [byjus.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. 4.4. Experimental Approach for Solubility Determination [bio-protocol.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmajournal.net [pharmajournal.net]

Navigating the Safe Handling of 2-Bromo-5-chloro-4-fluoroaniline: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Safety Protocols, Hazard Management, and Handling Procedures for a Key Synthetic Intermediate

Introduction

2-Bromo-5-chloro-4-fluoroaniline is a halogenated aniline derivative that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its trifunctionalized aromatic ring provides a versatile scaffold for the development of novel compounds. However, as with many halogenated aromatic amines, this compound presents potential health and safety risks that necessitate careful handling and a thorough understanding of its hazard profile. This technical guide provides a comprehensive overview of the safety and handling of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 85462-59-5 | [2] |

| Molecular Formula | C₆H₄BrClFN | [3] |

| Molecular Weight | 224.46 g/mol | [2] |

| Appearance | Solid, Powder | [4] |

| Melting Point | 41 - 43 °C | [4] |

| Boiling Point | 243.0 ± 35.0 °C (Predicted) | [4] |

| Flash Point | 113 °C (closed cup) | [4] |

| Water Solubility | No data available | [4] |

Toxicological Data and Hazard Classification

GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Acute Toxicity, Inhalation | Category 4 |

| Specific target organ toxicity — single exposure; Respiratory tract irritation | Category 3 |

Source:[5]

GHS Pictograms and Signal Word

Signal Word: Warning[6]

Hazard Statements (H-Statements)

-

H302: Harmful if swallowed.[5]

-

H312: Harmful in contact with skin.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H332: Harmful if inhaled.[5]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements (P-Statements)

A comprehensive list of precautionary statements is provided in the safety data sheets. Key preventive, response, storage, and disposal statements include:

| Type | Statement Code | Statement Text | Reference |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [4] |

| P264 | Wash skin thoroughly after handling. | [4] | |

| P270 | Do not eat, drink or smoke when using this product. | [7] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [8] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [9] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [10] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [11] |

| P405 | Store locked up. | [10] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [8] |

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this compound to determine the appropriate level of PPE.

Figure 1. Recommended Personal Protective Equipment workflow.

Handling and Storage Protocol

Handling:

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12]

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the work area.[7] Wash hands thoroughly after handling.[4]

-

Preventing Contamination: Keep the container tightly closed when not in use.[11] Avoid the formation of dust and aerosols.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[13]

Storage:

-

Container: Store in the original, tightly sealed container.[11]

-

Location: Keep in a cool, dry, and well-ventilated place away from incompatible materials.[12]

-

Security: Store in a locked cabinet or other secure area accessible only to authorized personnel.[10]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Figure 2. Workflow for responding to an accidental spill.

First Aid Measures

Prompt and correct first aid is critical in case of exposure.

References

- 1. srinichem.com [srinichem.com]

- 2. 2-Bromo-5-chloro-4-fluorobenzenamine | C6H4BrClFN | CID 11424638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 2-Bromo-4-chloro-6-fluoroaniline - Safety Data Sheet [chemicalbook.com]

- 5. 2-Bromo-4-chloro-5-fluoroaniline | C6H4BrClFN | CID 50998079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 85462-59-5|this compound|BLD Pharm [bldpharm.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-ブロモ-4-フルオロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Bromo-4-fluoroaniline - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2-Bromo-5-chloro-4-fluoroaniline: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-chloro-4-fluoroaniline, a key building block in modern organic synthesis. Its unique substitution pattern, featuring three different halogen atoms and an amino group, offers a versatile platform for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This document details the physicochemical properties, synthesis, and key applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are provided, along with a discussion of its role in the synthesis of targeted therapies, specifically kinase inhibitors.

Introduction

This compound is a halogenated aromatic amine that has emerged as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The presence of bromo, chloro, and fluoro substituents on the aniline ring provides distinct reactivity profiles, allowing for selective functionalization through various synthetic methodologies.[2] The bromine atom, in particular, serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][3] This capability has positioned this compound as a crucial starting material in the development of biologically active molecules, including potent kinase inhibitors for targeted cancer therapy.[4][5]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [6] |

| CAS Number | 85462-59-5 | [6] |

| Molecular Formula | C₆H₄BrClFN | [6] |

| Molecular Weight | 224.46 g/mol | [6] |

| Appearance | Solid | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents | |

| InChI | InChI=1S/C6H4BrClFN/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,10H2 | [6] |

| SMILES | C1=C(C(=CC(=C1Cl)F)Br)N | [6] |

Synthesis of this compound

The synthesis of this compound typically involves a multi-step sequence starting from more readily available precursors. A common strategy involves the protection of the amino group of a substituted aniline, followed by sequential halogenation and deprotection. Another approach starts with a nitrobenzene derivative that is subsequently reduced.

A representative synthetic route is the bromination of 4-chloro-3-fluoroaniline. To control the regioselectivity of the bromination and avoid the formation of multiple isomers, the amino group is often first acetylated to form an acetanilide. This directing group favors bromination at the position ortho to the amino group. The resulting acetanilide is then hydrolyzed to yield the desired this compound.

Caption: General synthetic scheme for this compound.

Applications in Organic Synthesis

The trifunctionalized nature of this compound makes it a highly versatile building block for the synthesis of a wide array of complex molecules. The bromine atom is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The amino group can be readily acylated, alkylated, or used in cyclization reactions to form heterocyclic systems. The chloro and fluoro substituents can also be manipulated under specific conditions, although they are generally less reactive than the bromo group in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and this compound is an excellent substrate for this reaction. The coupling of the bromo-aniline with various boronic acids or esters provides access to a diverse range of biaryl and heteroaryl anilines, which are common motifs in pharmaceuticals.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. This compound can serve as the aryl halide partner in this reaction, coupling with a variety of primary and secondary amines to yield substituted diarylamines or alkylarylamines. This reaction is particularly valuable for the synthesis of compounds where the aniline nitrogen is further functionalized.[7][8]

Caption: General scheme of the Buchwald-Hartwig amination.

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors for cancer therapy. Many small-molecule kinase inhibitors feature a substituted aniline core, which is crucial for binding to the ATP-binding site of the target kinase. The ability to introduce diverse substituents onto the this compound scaffold via cross-coupling reactions allows for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.

Derivatives of this compound have been utilized in the synthesis of inhibitors targeting key kinases in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10]

EGFR and VEGFR-2 Signaling Pathways

EGFR and VEGFR-2 are receptor tyrosine kinases that play critical roles in cell proliferation, survival, and angiogenesis.[4][11] Aberrant activation of these pathways is a hallmark of many cancers. Small-molecule inhibitors that block the ATP-binding site of these kinases can effectively shut down these signaling cascades, leading to tumor growth inhibition.

Caption: Simplified EGFR and VEGFR-2 signaling pathways and points of inhibition.

Experimental Protocols

The following are representative experimental protocols for key reactions involving this compound. These are intended as a starting point and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane and water (typically in a 4:1 ratio).

-

Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biarylaniline.

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | Phenylboronic acid | Pd(OAc)₂/PPh₃, K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | ~85 |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | Toluene/H₂O | 100 | 6 | ~90 |

| This compound | Pyridin-3-ylboronic acid | Pd₂(dba)₃/XPhos, K₃PO₄ | Dioxane | 110 | 12 | ~75 |

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine.

Materials:

-

This compound

-

Secondary amine (e.g., morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

Procedure:

-

To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 equiv.) and XPhos (0.03 equiv.).

-

Evacuate and backfill the tube with an inert gas.

-

Add toluene, followed by this compound (1.0 equiv.), the secondary amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

-

Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | Morpholine | Pd₂(dba)₃/XPhos, NaOtBu | Toluene | 110 | 18 | ~92 |

| This compound | Piperidine | Pd(OAc)₂/BINAP, Cs₂CO₃ | Dioxane | 100 | 24 | ~88 |

| This compound | Aniline | Pd₂(dba)₃/RuPhos, K₃PO₄ | t-BuOH | 100 | 16 | ~85 |

Characterization Data

The following table provides representative characterization data for a derivative of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |

| N-(2-bromo-5-chloro-4-fluorophenyl)acetamide | C₈H₆BrClFNO | 266.49 | 8.31 (d, 1H), 7.25 (d, 1H), 2.25 (s, 3H) | [M+H]⁺ 266.9 |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for selective functionalization, particularly through palladium-catalyzed cross-coupling reactions. This guide has provided an in-depth overview of its properties, synthesis, and key applications, with a focus on its utility in the synthesis of kinase inhibitors. The detailed experimental protocols and data presented herein serve as a practical resource for researchers, scientists, and drug development professionals seeking to utilize this important synthetic intermediate in their work. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel and potent biologically active molecules.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. dovepress.com [dovepress.com]

- 10. 2-Bromo-4-fluoroaniline | 1003-98-1 [chemicalbook.com]

- 11. Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Reactivity of the Amino Group in 2-Bromo-5-chloro-4-fluoroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the amino group in 2-Bromo-5-chloro-4-fluoroaniline, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Understanding the chemical behavior of this moiety is critical for designing efficient synthetic routes and predicting reaction outcomes. This document consolidates available data on the subject, offering insights into the electronic and steric factors governing its reactivity, along with detailed experimental protocols for its key transformations.

Electronic and Steric Landscape of this compound

The reactivity of the amino group in this compound is significantly influenced by the electronic and steric effects of the halogen substituents on the aromatic ring. The bromine, chlorine, and fluorine atoms are all electron-withdrawing groups, which decrease the electron density on the benzene ring and, consequently, reduce the basicity and nucleophilicity of the amino group compared to unsubstituted aniline.

The halogens exert their influence through two primary mechanisms: the inductive effect (-I) and the resonance effect (+R). While the inductive effect withdraws electron density through the sigma bonds, the resonance effect can donate electron density to the ring via the lone pairs on the halogen atoms. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution and a decrease in the basicity of the amino group.

The position of the substituents is also crucial. The bromine atom at the ortho position exerts a significant steric hindrance, which can impede the approach of bulky reagents to the amino group. The chlorine atom at the meta position and the fluorine atom at the para position primarily contribute to the electronic deactivation of the ring.

Key Reactions of the Amino Group

The amino group of this compound undergoes several fundamental reactions, including acylation, alkylation, and diazotization. These transformations are essential for the elaboration of this molecule into more complex structures.

Acylation: Formation of Amides

Acylation of the amino group is a common strategy to protect it during subsequent reactions or to introduce new functional groups. The reaction involves the treatment of the aniline with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct.

Table 1: Representative Acylation Reactions of Halogenated Anilines

| Acylating Agent | Base | Solvent | Product | Typical Yield | Reference |

| Acetic Anhydride | Pyridine | Toluene | N-(2-bromo-5-chloro-4-fluorophenyl)acetamide | High | [1][2] |

| Acetyl Chloride | Triethylamine | Dichloromethane | N-(2-bromo-5-chloro-4-fluorophenyl)acetamide | High | [1] |

| 5-Bromo-6-chloronicotinoyl chloride | - | Chloroform | N-(2-bromo-5-chloro-4-fluorophenyl)-5-bromo-6-chloronicotinamide | >80% | [3] |

Alkylation

Alkylation of the amino group introduces alkyl substituents, leading to the formation of secondary or tertiary amines. This reaction is typically achieved by treating the aniline with an alkyl halide. However, over-alkylation to form quaternary ammonium salts can be a competing reaction. The reduced nucleophilicity of the amino group in this compound may require more forcing conditions for alkylation to proceed efficiently.

Diazotization and Subsequent Reactions

Diazotization of the primary amino group in this compound is a versatile transformation that opens up a wide range of synthetic possibilities. The reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) yields a diazonium salt.[4][5] This highly reactive intermediate can then be subjected to various subsequent reactions, most notably the Sandmeyer reaction, to introduce a variety of substituents onto the aromatic ring.[6]

Table 2: Potential Sandmeyer Reactions of 2-Bromo-5-chloro-4-fluorobenzenediazonium Salt

| Reagent | Product | Reaction Name |

| CuCl | 1-Bromo-2,4-dichloro-5-fluorobenzene | Sandmeyer Reaction |

| CuBr | 1,2-Dibromo-4-chloro-5-fluorobenzene | Sandmeyer Reaction |

| CuCN | 2-Bromo-4-chloro-5-fluorobenzonitrile | Sandmeyer Reaction |

| KI | 2-Bromo-4-chloro-5-fluoro-1-iodobenzene | - |

| HBF₄, heat | 1-Bromo-5-chloro-2,4-difluorobenzene | Balz-Schiemann Reaction |

The diazonium salt can also be used as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo dyes.[7]

Experimental Protocols

General Procedure for Acylation with Acetic Anhydride

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in toluene.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-(2-bromo-5-chloro-4-fluorophenyl)acetamide.

-

Purify the crude product by recrystallization or column chromatography.

General Procedure for Diazotization and Sandmeyer Reaction (Chlorination)

Materials:

-

This compound

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Copper(I) chloride

-

Ice

-

Standard laboratory glassware

Procedure:

-

Diazotization: a. In a beaker, suspend this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water. b. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. d. Continue stirring for 15-30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the 2-bromo-5-chloro-4-fluorobenzenediazonium chloride.

-

Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. b. Cool the copper(I) chloride solution in an ice bath. c. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. d. Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases. e. Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). f. Wash the organic extract with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. g. Purify the crude 1-bromo-2,4-dichloro-5-fluorobenzene by distillation or column chromatography.

Conclusion